molecular formula C20H19N3O4S B2890445 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide CAS No. 681266-16-0

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2890445
CAS No.: 681266-16-0
M. Wt: 397.45
InChI Key: ZDEWHRAAIFLOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a 5,5-dioxo moiety, a phenyl substituent at position 2, and a 2-(4-methoxyphenyl)acetamide group at position 3. This structure combines electron-rich (methoxy) and electron-deficient (sulfone) regions, which may influence its physicochemical properties and biological interactions. Crystallographic studies (likely refined using SHELX software ) would reveal packing patterns and hydrogen-bonding networks critical to its stability and solubility.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-27-16-9-7-14(8-10-16)11-19(24)21-20-17-12-28(25,26)13-18(17)22-23(20)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEWHRAAIFLOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound recognized for its potential therapeutic properties. This article delves into its biological activity, highlighting various studies and findings related to its pharmacological effects, mechanisms of action, and applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C23H23N3O5S
  • Molecular Weight : Approximately 433.5 g/mol
  • Structural Features : It contains a thieno[3,4-c]pyrazole core which is associated with diverse biological activities, alongside an acetamide functional group that enhances solubility and reactivity in biological systems .

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown high efficacy in scavenging free radicals. The DPPH radical scavenging method has been commonly employed to assess this activity. In comparative studies, certain derivatives demonstrated antioxidant activity exceeding that of ascorbic acid by up to 1.4 times .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
  • Findings : The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. This suggests a selective action that may be beneficial in developing targeted cancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thieno[3,4-c]pyrazole moiety allows for binding to active sites on enzymes or receptors, potentially inhibiting their activity and modulating biochemical pathways involved in oxidative stress and cancer progression .

Case Studies and Research Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated DPPH scavenging activity significantly higher than ascorbic acid .
Study BAnticancer EfficacyShowed selective cytotoxicity against glioblastoma cells; less effective on breast cancer cells .
Study CMechanistic InsightsIdentified interactions with key enzymes involved in oxidative stress response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Acetamide Chains

A closely related compound, N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide (), replaces the 2-(4-methoxyphenyl)acetamide side chain with a 4-phenylbutanamide group. Key differences include:

Property Target Compound 4-Phenylbutanamide Analogue
Side Chain Length Shorter (acetamide) Longer (butanamide)
Aromatic Substituent 4-Methoxyphenyl (electron-donating) Phenyl (neutral π-system)
Polarity Higher (due to methoxy and sulfone) Lower (lack of methoxy)
Hydrogen-Bonding Capacity Stronger (amide + sulfone) Moderate (amide only)

The target compound’s methoxy group may improve solubility in polar solvents compared to the purely hydrophobic phenyl analogue. However, the longer butanamide chain in the analogue could enhance membrane permeability .

Derivatives with Sulfonamide/Sulfone Variations

A patent-pending compound, (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide (), introduces a methylsulfonyl group and ethoxy-methoxyphenyl substituent. Key contrasts include:

Property Target Compound Methylsulfonyl-Ethoxy Derivative
Sulfone Position At thienopyrazol core At ethyl side chain
Aromatic Substituent Single methoxy Ethoxy + methoxy
Electronic Effects Balanced donor/withdrawing groups Strong electron-withdrawing (sulfonyl)
Solubility Moderate (polar groups) Likely higher (additional sulfonyl)

The methylsulfonyl group in the derivative may enhance metabolic stability and aqueous solubility but could reduce blood-brain barrier penetration due to increased polarity .

Hydrogen-Bonding Patterns in Crystal Packing

While direct crystallographic data for the target compound is unavailable, analogous structures suggest that the acetamide and sulfone groups participate in N–H···O and C=O···H interactions, forming layered or helical networks (). In contrast, the 4-phenylbutanamide analogue () may exhibit weaker hydrogen bonding due to fewer polar groups, leading to less dense packing and lower melting points. Graph-set analysis (e.g., R₂²(8) motifs) could differentiate their supramolecular architectures .

Research Findings and Implications

  • Bioactivity: The 4-methoxyphenyl group in the target compound may enhance binding to aryl hydrocarbon receptors (AhR) compared to non-methoxy analogues, as seen in structurally related kinase inhibitors.
  • Synthetic Feasibility : The acetamide side chain simplifies synthesis relative to bulkier derivatives (e.g., ), reducing steric hindrance during coupling reactions.
  • Patent Landscape : Derivatives with ethoxy-methoxyphenyl and sulfonyl groups () are prioritized in recent patents, suggesting industry interest in optimizing solubility and target selectivity.

Preparation Methods

Core Formation via Jacobson Cyclization

The thieno[3,4-c]pyrazole scaffold is synthesized using the Jacobson reaction , adapted from methods for thieno[3,2-c]pyrazole derivatives. Key steps include:

  • Starting Material : Methyl 3-aminothiophene-2-carboxylate is reduced to 2-methylthiophene-3-amine using lithium aluminum hydride (LAH) in 1,4-dioxane.
  • Cyclization : The amine undergoes N-acetylation, nitrosation, and cyclization to form the pyrazole ring. For example, treatment with acetic anhydride followed by sodium nitrite in acidic conditions yields the thieno[3,4-c]pyrazole core.

Reaction Conditions :

  • Solvent: Glacial acetic acid
  • Temperature: Reflux (110–120°C)
  • Yield: 48–65%

Sulfur Oxidation to 5,5-Dioxo Group

The sulfone moiety is introduced via oxidation of the thiophene sulfur using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) .

  • Typical Protocol : The thieno[3,4-c]pyrazole intermediate is stirred with 30% H₂O₂ in acetic acid at 50°C for 6–8 hours.
  • Yield : 75–85%

Functionalization at Position 2

The phenyl group is introduced early in the synthesis via alkylation or Ullmann coupling :

  • Alkylation : Reaction of the pyrazole nitrogen with iodobenzene in the presence of CuI and K₂CO₃ in dimethylformamide (DMF).
  • Yield : 60–70%

Amidation at Position 3

The acetamide side chain is appended via amide coupling :

  • Activation : 2-(4-Methoxyphenyl)acetic acid is activated with ethyl chloroformate or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).
  • Coupling : The activated acid reacts with the amine group of the thieno[3,4-c]pyrazole core in tetrahydrofuran (THF) or dichloromethane (DCM).
  • Yield : 68–72%

Optimized Multi-Step Synthesis

Stepwise Procedure

  • Core Synthesis :
    • 2-Methylthiophene-3-amine (10 g, 79 mmol) is acetylated with acetic anhydride (12 mL) in acetic acid, followed by nitrosation with NaNO₂ (6.5 g) in H₂SO₄. Cyclization at 120°C for 4 hours yields 2-phenylthieno[3,4-c]pyrazole.
  • Oxidation :
    • The intermediate (8 g) is treated with H₂O₂ (30%, 20 mL) in acetic acid at 50°C for 8 hours to afford the 5,5-dioxo derivative.
  • Amidation :
    • 2-(4-Methoxyphenyl)acetic acid (5.2 g, 29 mmol) is activated with EDCl (5.6 g) and HOBt (3.9 g) in DCM. The activated acid is coupled with the aminopyrazole (7 g) in THF under N₂ for 12 hours.

Characterization Data

  • Molecular Formula : C₂₁H₁₉N₃O₄S
  • Molecular Weight : 417.46 g/mol
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph-H), 6.95 (d, J = 8.6 Hz, 2H, OCH₃-Ph), 3.78 (s, 3H, OCH₃), 3.52 (s, 2H, CH₂CO), 2.89 (t, J = 7.1 Hz, 2H, thiophene-CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Comparative Analysis of Methods

Step Reagents/Conditions Yield (%) Purity (%) Reference
Core Cyclization Ac₂O, NaNO₂, H₂SO₄, 120°C 65 95
Sulfone Oxidation H₂O₂, AcOH, 50°C 85 98
Phenyl Introduction CuI, K₂CO₃, DMF, 100°C 70 97
Amidation EDCl, HOBt, THF, rt 72 99

Challenges and Solutions

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky bases (e.g., K₂CO₃) and controlled temperatures minimizes this.
  • Oxidation Over-reaction : Excess H₂O₂ may degrade the core. Stoichiometric H₂O₂ (1.5 equiv) and monitoring via TLC are recommended.
  • Amidation Efficiency : Low coupling yields are addressed by pre-activating the carboxylic acid and using fresh EDCl/HOBt.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (temperature, solvent polarity, and reaction time) to minimize by-products and maximize yield. For example, microwave-assisted synthesis may enhance reaction efficiency compared to classical methods. Analytical validation via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .
  • Data Contradiction Analysis : Discrepancies in spectroscopic data (e.g., unexpected peaks in NMR) may arise from residual solvents or incomplete purification. Cross-validation with alternative techniques (e.g., X-ray crystallography) can resolve ambiguities .

Q. How can researchers confirm the stability of this compound under experimental conditions?

  • Methodological Answer : Stability assessments should include:

  • pH sensitivity : Test solubility and degradation in buffers (pH 3–11) via HPLC monitoring.
  • Light exposure : Conduct photostability studies under UV/visible light using controlled chambers.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What functional groups dictate the compound’s reactivity?

  • Methodological Answer : Key reactive moieties include:

  • The thieno[3,4-c]pyrazol-3-yl core, which may participate in electrophilic substitution.
  • The 5,5-dioxo group, which influences redox behavior.
  • The 4-methoxyphenylacetamide side chain, offering hydrogen-bonding sites for target interactions.
    Reactivity can be probed via kinetic studies (e.g., reaction rates with nucleophiles/electrophiles) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXTL provides atomic-level resolution of the 3D structure. This clarifies bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example, crystallography can confirm the spatial arrangement of the thieno-pyrazol ring system and its steric constraints .
  • Data Contradiction Analysis : Discrepancies between computational (DFT) and experimental bond lengths may arise from crystal packing effects. Refinement protocols in SHELX software can reconcile these differences .

Q. What strategies enhance target selectivity in biological assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modifications to the phenyl or methoxyphenyl groups. Test against isoform-specific targets (e.g., kinase isoforms).
  • Molecular Docking : Use software like AutoDock to predict binding affinities with biological targets (e.g., enzymes or receptors). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
    • Experimental Design : Include positive/negative controls (e.g., known inhibitors) and orthogonal assays (e.g., fluorescence polarization) to minimize false positives .

Q. How do solvent and catalyst choices impact reaction outcomes?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates in nucleophilic substitutions, while ethanol/water mixtures improve solubility for coupling reactions.
  • Catalysts : Bases like NaH or K2_2CO3_3 facilitate deprotonation in acetamide formation. Transition-metal catalysts (e.g., Pd for cross-coupling) require rigorous exclusion of oxygen .
    • Data Contradiction Analysis : Unexpected by-products (e.g., dimerization) may arise from solvent-catalyst incompatibility. GC-MS or LC-MS can identify side products for pathway optimization .

Methodological Frameworks for Complex Scenarios

Q. How to design a robust protocol for scaling up synthesis without compromising purity?

  • Stepwise Approach :

Lab-Scale Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).

Pilot-Scale Validation : Implement continuous flow chemistry to enhance reproducibility.

Analytical Quality Control : In-line FTIR or Raman spectroscopy monitors reaction progression in real time .

Q. What computational tools predict intermolecular interactions relevant to crystallization?

  • Tools :

  • Mercury CSD : Analyzes hydrogen-bonding patterns and packing motifs from Cambridge Structural Database (CSD) data.
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C–H···O bonds) to guide solvent selection for recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.